molecular formula C20H21FN2O2 B2579839 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954712-45-9

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2579839
CAS No.: 954712-45-9
M. Wt: 340.398
InChI Key: GBFDQZCRSKZQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidinone ring substituted with a 4-fluorobenzyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with phenylacetic acid or its derivatives, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring and the phenylacetamide moiety, potentially converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
  • N-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
  • N-((1-(4-bromobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Uniqueness

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, distinguishing it from its analogs.

Conclusion

This compound is a compound of significant interest in various scientific fields Its complex structure and unique properties make it a valuable subject for research in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFDQZCRSKZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.